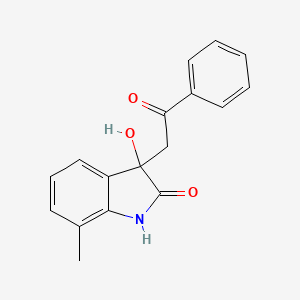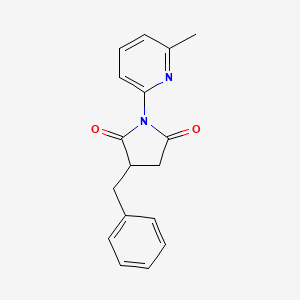![molecular formula C19H14ClF3N2O2 B4006714 9-chloro-4-(4-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4006714.png)
9-chloro-4-(4-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Descripción general
Descripción
9-chloro-4-(4-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a useful research compound. Its molecular formula is C19H14ClF3N2O2 and its molecular weight is 394.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.0695899 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Quinoline derivatives have been extensively synthesized for various applications, including medicinal chemistry and material science. For example, the synthesis of Pyrrolo[4,3,2-de]quinolines involves converting 2-amino-4-nitrophenol into nitroquinolines and further into nitro-acetal and chloro-diamine-acetal derivatives, showcasing the versatility of quinoline synthesis methods (Roberts et al., 1997). Similarly, the creation of [1]benzothieno[2,3‐c]quinolines and their derivatives illustrates the broad range of structural modifications possible for quinoline compounds (Mckenney & Castle, 1987).
Anticancer and Cytotoxic Activity
Quinoline derivatives have shown potential in cytotoxicity studies, indicating their applicability in cancer research. A study on 3-amino-2-quinoxalinecarbonitrile derivatives prepared through chemical modifications demonstrated their potential cytotoxic activity, underscoring the interest in quinoline compounds for therapeutic applications (Monge et al., 1994).
Material Science and Anticorrosive Applications
Quinoline and its derivatives have been identified as effective anticorrosive agents. The presence of polar substituents in quinoline derivatives enables them to form stable chelating complexes with metallic surfaces, demonstrating their utility in material science and industrial applications (Verma et al., 2020).
Photophysical and Fluorescent Properties
The study of quinoline derivatives has also extended into photophysics, where compounds such as 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid and its derivatives have been synthesized and evaluated for their photophysical behaviors. These studies highlight the potential of quinoline derivatives in developing new fluorescent materials (Padalkar & Sekar, 2014).
Propiedades
IUPAC Name |
9-chloro-4-(4-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2O2/c20-15-9-8-14(19(21,22)23)18-16(15)12-2-1-3-13(12)17(24-18)10-4-6-11(7-5-10)25(26)27/h1-2,4-9,12-13,17,24H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJBPVNCPOHPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C(C=CC(=C23)Cl)C(F)(F)F)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl 2-methoxybenzoate](/img/structure/B4006637.png)
![N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)propan-1-amine;hydrochloride](/img/structure/B4006639.png)
![ethyl 4-[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4006645.png)
![Dimethyl 2-[(4-chloroanilino)-phenylmethyl]propanedioate](/img/structure/B4006661.png)

![({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methyl)[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine](/img/structure/B4006674.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B4006681.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B4006685.png)
![ETHYL 2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4006693.png)

![5-(2,4-dichlorophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4006705.png)

![N-(4-butoxyphenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4006720.png)
![6-(4-ethylphenyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4006722.png)
